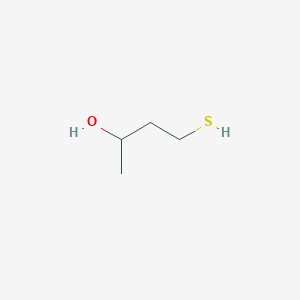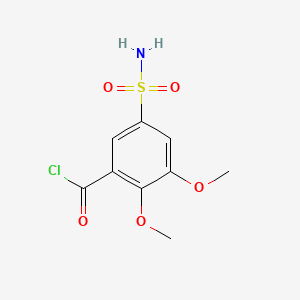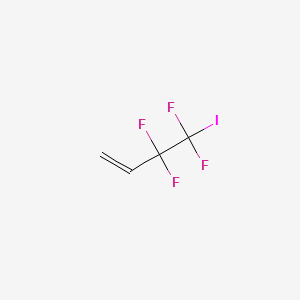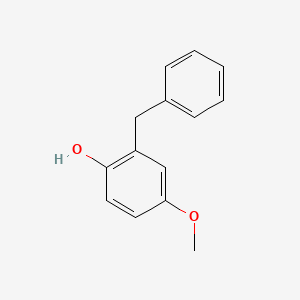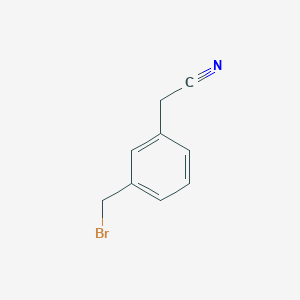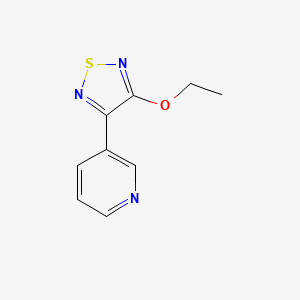
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole
描述
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole involves the reaction of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine with sodium in n-butanol. The mixture is stirred at 25°C for 18 hours, followed by evaporation and extraction with methylene chloride. The combined organic phases are dried and evaporated to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
化学反应分析
Types of Reactions
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar in structure but with a butoxy group instead of an ethoxy group.
3-(3-Chloro-1,2,5-thiadiazol-4-yl)pyridine: Contains a chloro group instead of an ethoxy group.
Uniqueness
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole is unique due to its specific functional groups, which can influence its reactivity and potential applications. The ethoxy group may provide different chemical properties compared to other similar compounds, making it suitable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C9H9N3OS |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-ethoxy-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H9N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3 |
InChI 键 |
GJHZFNVGXYFFAU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NSN=C1C2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

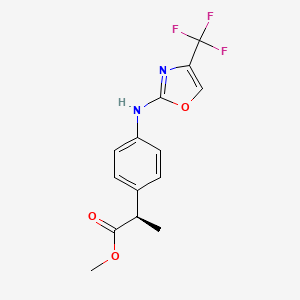
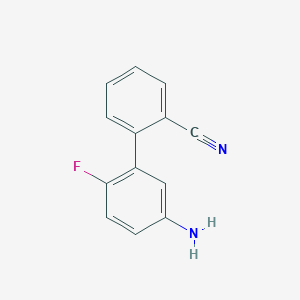
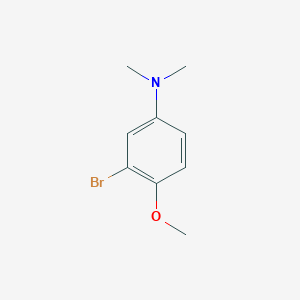
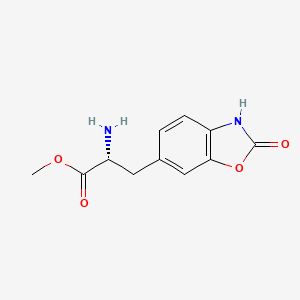
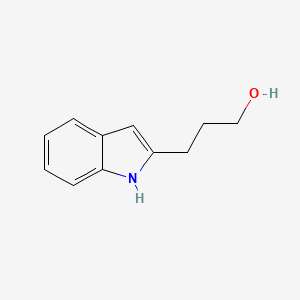
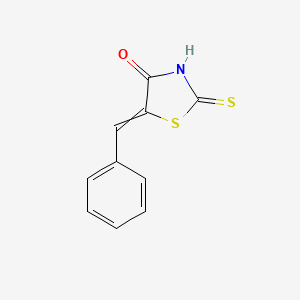
![3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one](/img/structure/B8781867.png)
![Ethyl 5-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8781870.png)
